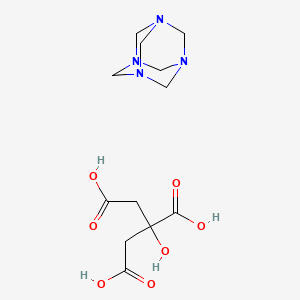

Hexamethylenetetramine citrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hexamethylenetetramine citrate is a compound formed by the combination of hexamethylenetetramine and citric acidIt is a white crystalline compound highly soluble in water and polar organic solvents . Citric acid is a weak organic acid commonly found in citrus fruits. The combination of these two compounds results in this compound, which has various applications in different fields.

Méthodes De Préparation

Hexamethylenetetramine is prepared industrially by combining formaldehyde and ammonia. The reaction can be conducted in both gas phase and solution . The general reaction is as follows:

6CH2O+4NH3→(CH2)6N4+6H2O

For the preparation of hexamethylenetetramine citrate, hexamethylenetetramine is reacted with citric acid under controlled conditions. The reaction typically involves dissolving hexamethylenetetramine in water and then adding citric acid to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound.

Analyse Des Réactions Chimiques

Hexamethylenetetramine undergoes various chemical reactions, including:

Oxidation: Hexamethylenetetramine can be oxidized to form formaldehyde and ammonia.

Reduction: It can be reduced to form secondary amines.

Substitution: Hexamethylenetetramine can undergo N-alkylation reactions, where alkyl groups replace hydrogen atoms on the nitrogen atoms.

Common reagents and conditions used in these reactions include acids, bases, and various solvents. Major products formed from these reactions include formaldehyde, secondary amines, and quaternary ammonium salts.

Applications De Recherche Scientifique

Hexamethylenetetramine citrate has a wide range of applications in scientific research, including:

Biology: Hexamethylenetetramine is used in the preparation of culture media for microbiological studies.

Medicine: It is used as a urinary antiseptic for the prophylaxis and treatment of urinary tract infections.

Industry: Hexamethylenetetramine is used in the production of plastics, pharmaceuticals, and rubber additives.

Mécanisme D'action

Hexamethylenetetramine exerts its effects through the hydrolysis of its structure in acidic environments, releasing formaldehyde. Formaldehyde is highly bactericidal and acts by denaturing proteins and nucleic acids, leading to the death of bacterial cells . The molecular targets and pathways involved include the disruption of bacterial cell walls and interference with metabolic processes.

Comparaison Avec Des Composés Similaires

Hexamethylenetetramine citrate can be compared with other similar compounds, such as:

Methenamine hippurate: Used for the same medical purposes but combined with hippuric acid instead of citric acid.

Hexamine: Another name for hexamethylenetetramine, used in various industrial applications.

Urotropine: A trade name for hexamethylenetetramine, used in the production of explosives like RDX and HMX.

This compound is unique due to its combination with citric acid, which may enhance its solubility and effectiveness in certain applications.

Propriétés

Numéro CAS |

34317-08-3 |

|---|---|

Formule moléculaire |

C12H20N4O7 |

Poids moléculaire |

332.31 g/mol |

Nom IUPAC |

2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |

InChI |

InChI=1S/C6H12N4.C6H8O7/c1-7-2-9-4-8(1)5-10(3-7)6-9;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-6H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

Clé InChI |

UAMIYHCXAONPMG-UHFFFAOYSA-N |

SMILES canonique |

C1N2CN3CN1CN(C2)C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo-[5,1-B]-quinazoline](/img/structure/B13728650.png)

![tert-butyl (8aR)-7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13728673.png)

![(4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B13728702.png)

![(Z)-7-(hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13728711.png)

![4-[4-amino-3,5-bis(4-carboxyphenyl)-2-methylphenyl]benzoic acid](/img/structure/B13728718.png)